(6-氨基吡啶-3-基)甲醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(6-Aminopyridazin-3-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 2060043-43-6 . It has a molecular weight of 161.59 and its molecular formula is C5H8ClN3O . The compound is a solid in physical form .
Molecular Structure Analysis
The InChI code for “(6-Aminopyridazin-3-yl)methanol hydrochloride” is 1S/C5H7N3O.ClH/c6-5-2-1-4(3-9)7-8-5;/h1-2,9H,3H2,(H2,6,8);1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“(6-Aminopyridazin-3-yl)methanol hydrochloride” is a solid . It has a melting point of 154-155°C . The compound should be stored at room temperature and away from moisture . and 98% .科学研究应用
药物发现与开发
吡啶环是“(6-氨基吡啶-3-基)甲醇盐酸盐”化合物的一部分,它具有独特的理化性质,使其在分子识别中得到应用 . 这些性质包括弱碱性、高偶极矩,支持 π-π 堆积相互作用,以及强大的双氢键能力 . 这些性质在药物-靶标相互作用中可能很重要 .
分子识别
固有的极性、低细胞色素 P450 抑制效应以及降低分子与心脏 hERG 钾通道相互作用的潜力,在药物发现和开发中提供了额外价值 . 这些性质有助于在分子识别中的独特应用 .
FDA 批准的药物
最近批准的促性腺激素释放激素受体拮抗剂 relugolix 和变构酪氨酸激酶 2 抑制剂 deucravacitinib 代表了 FDA 批准的包含吡啶环的药物的首批例子 .
单胺氧化酶 (MAO) 抑制剂
已批准的含吡啶药物 minaprine 被用作单胺氧化酶 (MAO) 抑制剂 . 它于 1972 年在法国被批准为非典型抗抑郁药,但由于发生抽搐的比例不可接受,于 1996 年被撤回 .
人促性腺激素释放激素 (GnRH) 受体拮抗剂
已批准的含吡啶药物 relugolix 是一种非肽类人促性腺激素释放激素 (GnRH) 受体拮抗剂 .
酪氨酸激酶 2 (TYK2) 的变构抑制剂
已批准的含吡啶药物 deucravacitinib 是酪氨酸激酶 2 (TYK2) 的变构抑制剂 .
农业应用
与“(6-氨基吡啶-3-基)甲醇盐酸盐”相关的 3-烷氧基吡啶已在农业领域得到应用,其中一系列 6-(苄氧基)吡啶-3-胺衍生物已被研究,以评估其作为除草剂的潜力 .
安全和危害
The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements associated with the compound include H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.
属性
IUPAC Name |
(6-aminopyridazin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c6-5-2-1-4(3-9)7-8-5;/h1-2,9H,3H2,(H2,6,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGENEILFGHFAHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。